N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}thiophene-2-sulfonamide
Description
N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}thiophene-2-sulfonamide is a sulfonamide derivative featuring a hybrid heterocyclic scaffold. Its structure integrates a pyridine-substituted thiazole core linked via a methylene bridge to a thiophene sulfonamide moiety. This design combines electron-rich aromatic systems (pyridine, thiophene) with the sulfonamide pharmacophore, a group widely associated with biological activity, including enzyme inhibition and antimicrobial effects .
Properties
IUPAC Name |
N-[(2-pyridin-3-yl-1,3-thiazol-4-yl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S3/c17-21(18,12-4-2-6-19-12)15-8-11-9-20-13(16-11)10-3-1-5-14-7-10/h1-7,9,15H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAZGEDORHINTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CS2)CNS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}thiophene-2-sulfonamide typically involves multi-step reactionsThe final step often involves sulfonamide formation through the reaction of the thiophene derivative with sulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyridine structures often exhibit notable antimicrobial properties.
- Mechanism of Action : The presence of the thiazole ring enhances the ability to interact with bacterial enzymes and membranes.
- Case Study : In a study evaluating the antibacterial efficacy of various thiazole derivatives, N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}thiophene-2-sulfonamide demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MICs) lower than traditional antibiotics like linezolid.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | < 1 | Effective against MRSA |
| Linezolid | 2 | Reference |
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines.
- Mechanism of Action : It is believed to induce apoptosis and inhibit cell proliferation through the modulation of key signaling pathways.
- Case Study : In vitro studies showed that this compound exhibited cytotoxic effects on A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma) cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 10 | Apoptosis induction |
| MCF7 | 15 | Cell cycle arrest |
| HT1080 | 12 | Apoptosis induction |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Modifications to the thiazole ring can enhance both antimicrobial and anticancer activities.
Key Findings from SAR Studies
- Substituents on the thiazole ring influence binding affinity to biological targets.
- The introduction of electron-withdrawing groups increases antimicrobial potency.
- Structural modifications can lead to improved selectivity towards cancer cells over normal cells.
Mechanism of Action
The mechanism of action of N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its substitution pattern and hybrid architecture. Below is a detailed comparison with analogous compounds from the literature:
Core Heterocycle Modifications
- 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides (): These analogs replace the pyridine-thiazole core with a 1,3,4-oxadiazole-thiazole system. The sulfonamide group is absent, replaced by a sulfanyl-linked propanamide.
- 3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (): This compound features a pyridin-2-yl substituent on the thiazole ring instead of pyridin-3-yl. Positional isomerism of the pyridine nitrogen may influence electronic properties and binding affinity.
Sulfonamide Group Variations
N-(3-Benzo[d]thiazole-2-yl)-6-methyl-2-oxopyridin-1(2H)-yl)benzenesulfonamide ():
Here, the thiophene sulfonamide is replaced by a benzene sulfonamide linked to a pyridone-benzo[d]thiazole system. The pyridone ring introduces a ketone group, enhancing polarity but reducing metabolic stability compared to the thiophene-based analog .- 4-[({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(aryl)benzamides (): These compounds substitute the sulfonamide with a sulfanyl-benzamide group. The absence of the sulfonamide’s acidic proton limits ionic interactions, which are critical for binding to targets like carbonic anhydrase or tyrosine kinases .
Functional Group Additions
- 2-[2-(1-Ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-4-yl]-N-[(thiophen-2-yl)methyl]acetamide ():
This analog retains the thiophene-methyl group but replaces the sulfonamide with an acetamide. The pyrrolo[2,3-b]pyridine moiety adds a fused bicyclic system, increasing steric bulk and possibly altering solubility .
Data Table: Key Structural and Physicochemical Comparisons
| Compound Name / ID (Evidence) | Core Structure | Sulfonamide Group? | Pyridine Position | Molecular Weight | Notable Features |
|---|---|---|---|---|---|
| Target Compound | Pyridin-3-yl-thiazole + thiophene-sulfonamide | Yes | 3-position | ~349.4 g/mol* | Hybrid heterocycle, sulfonamide |
| 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides (2) | Oxadiazole-thiazole | No | N/A | ~400–450 g/mol | Sulfanyl-propanamide |
| 3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (3) | Pyridin-2-yl-thiazole + benzamide | No | 2-position | ~348.42 g/mol | Methylsulfonyl group |
| N-(3-Benzo[d]thiazole-2-yl)-6-methyl-2-oxopyridin-1(2H)-yl)benzenesulfonamide (4) | Pyridone-benzo[d]thiazole | Yes | N/A | ~413.5 g/mol | Pyridone ring |
| 2-[2-(1-Ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-4-yl]-N-[(thiophen-2-yl)methyl]acetamide (7) | Pyrrolopyridine-thiazole + thiophene-acetamide | No | N/A | ~382.5 g/mol | Fused pyrrolopyridine |
*Calculated based on molecular formula (C₁₄H₁₂N₄O₂S₃).
Research Implications and Gaps
- Unanswered Questions : How does pyridin-3-yl vs. pyridin-2-yl substitution affect target selectivity? Comparative molecular docking studies are needed.
Biological Activity
N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}thiophene-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C14H12N4O2S2
- Molecular Weight : 336.40 g/mol
- SMILES Notation : N{C@HC(=S)S(=O)(=O)N}C2=CC=C(S2)N=C(S)C
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). The minimum inhibitory concentration (MIC) values for these pathogens are reported to be as low as 8 µg/mL, demonstrating its potential as a therapeutic agent against resistant strains .
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. Specifically, it has shown selective cytotoxicity against colorectal cancer cell lines (Caco-2) with a reduction in cell viability of up to 39.8% at a concentration of 100 µM after 24 hours of treatment. This activity suggests that the compound may target specific cellular pathways involved in tumor growth .
The proposed mechanism of action involves the inhibition of key enzymes associated with bacterial cell wall synthesis and cancer cell proliferation. The thiazole ring structure is believed to play a critical role in binding to these targets, facilitating its bioactivity .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy :
-
Anticancer Screening :
- In another study focusing on anticancer activity, the compound was tested against several cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer). The results showed that while it had minimal effects on A549 cells, it significantly reduced the viability of Caco-2 cells, indicating potential for targeted cancer therapy .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C14H12N4O2S2 |
| Molecular Weight | 336.40 g/mol |
| Antimicrobial MIC (MRSA) | 8 µg/mL |
| Anticancer Viability Reduction (Caco-2) | 39.8% at 100 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
